1-Bromo-8-chloro-3-(propan-2-yl)imidazo[1,5-a]pyrazine

Medicinal Chemistry Cross-Coupling Sequential Functionalization

1-Bromo-8-chloro-3-(propan-2-yl)imidazo[1,5-a]pyrazine (CAS 1777823-16-1; molecular formula C₉H₉BrClN₃; molecular weight 274.54 g/mol) is a heterocyclic compound featuring a fused imidazo[1,5-a]pyrazine core bearing a bromine atom at position 1, a chlorine atom at position 8, and an isopropyl group at position 3. The imidazo[1,5-a]pyrazine scaffold is recognized as a privileged structure in medicinal chemistry, with derivatives reported as potent inhibitors of kinases such as mTOR, PI3Kδ, BTK, and IRE1α.

Molecular Formula C9H9BrClN3
Molecular Weight 274.54 g/mol
Cat. No. B12065373
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-8-chloro-3-(propan-2-yl)imidazo[1,5-a]pyrazine
Molecular FormulaC9H9BrClN3
Molecular Weight274.54 g/mol
Structural Identifiers
SMILESCC(C)C1=NC(=C2N1C=CN=C2Cl)Br
InChIInChI=1S/C9H9BrClN3/c1-5(2)9-13-7(10)6-8(11)12-3-4-14(6)9/h3-5H,1-2H3
InChIKeyPWSYRZCZPYITRW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Bromo-8-chloro-3-(propan-2-yl)imidazo[1,5-a]pyrazine: A Dual-Halogen Imidazopyrazine Scaffold for Sequential Functionalization


1-Bromo-8-chloro-3-(propan-2-yl)imidazo[1,5-a]pyrazine (CAS 1777823-16-1; molecular formula C₉H₉BrClN₃; molecular weight 274.54 g/mol) is a heterocyclic compound featuring a fused imidazo[1,5-a]pyrazine core bearing a bromine atom at position 1, a chlorine atom at position 8, and an isopropyl group at position 3 . The imidazo[1,5-a]pyrazine scaffold is recognized as a privileged structure in medicinal chemistry, with derivatives reported as potent inhibitors of kinases such as mTOR, PI3Kδ, BTK, and IRE1α [1]. The orthogonal reactivity of the C₁–Br and C₈–Cl bonds enables sequential palladium-catalyzed cross-coupling reactions, making this compound a versatile late-stage diversification intermediate for structure-activity relationship (SAR) exploration and probe molecule synthesis [2].

Why Generic 1-Bromo-8-chloro-3-(propan-2-yl)imidazo[1,5-a]pyrazine Substitution Fails: Halogen Identity and Orthogonal Reactivity Dictate Synthetic Utility


Simply substituting another imidazo[1,5-a]pyrazine building block for 1-bromo-8-chloro-3-(propan-2-yl)imidazo[1,5-a]pyrazine risks undermining downstream synthetic efficiency and SAR interpretability. The C₁–Br bond is significantly more reactive in oxidative addition to Pd(0) catalysts than the C₈–Cl bond, enabling chemoselective mono-functionalization at the 1-position under mild conditions while leaving the 8-chloro substituent intact for a subsequent orthogonal coupling [1]. Replacing the C₁ bromine with iodine (e.g., CAS 1320266-92-9) alters the oxidative addition kinetics—iodides insert faster but can promote homocoupling side reactions and are more susceptible to photolytic dehalogenation during storage [2]. Conversely, the C₁-bromo analog without the 8-chloro substituent (e.g., CAS 1785099-13-9) eliminates the possibility of sequential functionalization entirely. The isopropyl group at position 3 provides steric and electronic modulation of the π-system, which is critical for tuning binding interactions; its absence or replacement (e.g., with methyl or H) can dramatically shift the conformational and electronic landscape of downstream products .

Quantitative Differentiation Evidence for 1-Bromo-8-chloro-3-(propan-2-yl)imidazo[1,5-a]pyrazine Against Closest Analogs


Halogen-Specific Oxidative Addition Reactivity: C₁–Br vs. C₁–I in Pd-Catalyzed Cross-Coupling

In palladium(0)-catalyzed cross-coupling reactions, the oxidative addition step is rate-determining and highly sensitive to the halide identity. Aryl bromides exhibit a balanced reactivity profile: they undergo oxidative addition to Pd(0) catalysts faster than aryl chlorides but with greater selectivity and fewer homocoupling side reactions than aryl iodides [1]. The target compound's C₁–Br bond enables chemoselective Suzuki-Miyaura or Buchwald-Hartwig coupling at position 1 while preserving the C₈–Cl bond for a second orthogonal transformation. The direct comparator 8-chloro-1-iodo-3-isopropylimidazo[1,5-a]pyrazine (CAS 1320266-92-9), while structurally identical except for the C₁ halogen, exhibits faster initial oxidative addition but is more susceptible to photolytic and thermal dehalogenation during storage, requiring handling under inert atmosphere at 2–8 °C with protection from light . The bromo analog offers a more forgiving stability profile while retaining sufficient reactivity for efficient coupling.

Medicinal Chemistry Cross-Coupling Sequential Functionalization

Dual Halogen Substituents Enable Orthogonal Diversification: 1,8-Disubstituted vs. Mono-Substituted Analogs

The presence of two electronically differentiated halogen atoms (Br at C₁, Cl at C₈) on the imidazo[1,5-a]pyrazine core enables sequential, chemoselective functionalization at both positions without protective group chemistry [1]. The C₁–Br bond undergoes oxidative addition to Pd(0) preferentially due to the lower bond dissociation energy of C–Br (285 kJ/mol) vs. C–Cl (327 kJ/mol) on aromatic systems [2]. The closest mono-halogenated analog, 1-bromo-3-isopropylimidazo[1,5-a]pyrazine (CAS 1785099-13-9, molecular weight 240.1 g/mol), lacks the C₈ chlorine and is limited to single-point diversification with a molecular weight ~34 Da lower . Similarly, 8-chloro-3-isopropylimidazo[1,5-a]pyrazine (CAS 1320266-90-7) offers only the less reactive C₈–Cl for coupling. The target compound uniquely provides two distinct synthetic handles with orthogonal reactivity, a capability neither mono-halogenated analog can match.

Parallel Synthesis SAR Exploration Orthogonal Reactivity

Biological Scaffold Precedence: IRE1α Kinase Inhibitor Series Dependent on 8-Chloro-3-isopropylimidazo[1,5-a]pyrazine Core

The 8-chloro-3-isopropyl substitution pattern on the imidazo[1,5-a]pyrazine core is biologically validated. A close analog of the target compound, 8-chloro-1-iodo-3-isopropylimidazo[1,5-a]pyrazine (distinguished only by C₁–I vs. C₁–Br), was employed as a key intermediate in the discovery of ATP-competitive IRE1α kinase inhibitors that allosterically modulate RNase activity, a mechanism relevant to ER stress-related diseases [1]. In the Wang et al. (2012) study, derivatives of this scaffold demonstrated divergent allosteric control—activating or inhibiting IRE1α RNase activity depending on the ligand class occupying the kinase ATP-binding site [1]. The target compound, bearing C₁–Br in place of C₁–I, provides a synthetic entry point to the same biologically validated scaffold with the added advantage of bromine's superior stability and reactivity profile for cross-coupling diversification at position 1 [2].

Kinase Inhibition IRE1α Unfolded Protein Response

Commercial Purity Benchmarking: 98% Assay vs. Standard ≥95% for Closest Analogs

Vendor specifications for the target compound indicate a minimum purity of 98% (HPLC) from at least one major supplier (Leyan, product number 1570144) . The closest analog 8-chloro-1-iodo-3-isopropylimidazo[1,5-a]pyrazine (CAS 1320266-92-9) is offered at 95% purity from multiple vendors (Bidepharm, CymitQuimica) . A 3% absolute purity difference translates to significantly lower levels of unidentified impurities that could interfere with Pd-catalyzed reactions (e.g., catalyst poisons such as thiols or residual metals). For a coupling reaction run at 0.1 mmol scale with 1.0 equivalent of building block, the 98% purity grade introduces ≤0.002 mmol of total impurities versus ≤0.005 mmol for the 95% grade—a 2.5-fold reduction in potential catalyst-poisoning contaminants .

Chemical Procurement Purity Specification Reproducibility

Isopropyl Substituent Contribution: Steric and Electronic Differentiation from Methyl and Unsubstituted Analogs

The isopropyl group at position 3 of the imidazo[1,5-a]pyrazine core contributes to both steric shielding of the adjacent C₁ position and modulation of the heterocycle's electronic properties. Computational prediction of physicochemical parameters indicates a calculated logP of approximately 3.2 for the target compound, versus ~2.4 for the 3-methyl analog (1-bromo-8-chloro-3-methylimidazo[1,5-a]pyrazine) and ~1.8 for the 3-unsubstituted analog (1-bromo-8-chloroimidazo[1,5-a]pyrazine, CAS 1352897-61-0) . This 0.8–1.4 log unit increase in lipophilicity translates to a ~6–25-fold higher predicted partition coefficient, which significantly influences membrane permeability, protein binding, and pharmacokinetic properties of downstream drug candidates [1]. The branched isopropyl group also provides greater steric hindrance around the C₁ position compared to a linear n-propyl or smaller alkyl group, potentially influencing the regioselectivity of subsequent reactions at C₁ .

Physicochemical Properties Lipophilicity Steric Effects

Scalable Synthesis Route via NBS Bromination: Proven Methodology from Patent Literature

The bromination at position 1 of 8-chloro-3-substituted imidazo[1,5-a]pyrazines using N-bromosuccinimide (NBS) in DMF is a well-precedented transformation described in US Patent Application 2007/0129547 [1]. The patent explicitly demonstrates that 8-chloro-3-substituted imidazo[1,5-a]pyrazines undergo clean monobromination at C₁ with NBS at 0–60 °C, providing yields suitable for multi-gram scale-up [1]. In a closely analogous procedure, the iodination of 8-chloro-3-isopropylimidazo[1,5-a]pyrazine with N-iodosuccinimide (NIS) in DMF at 60 °C for 3 hours provided the corresponding C₁–I product in 62% isolated yield after extractive workup, with full characterization by ¹H-NMR (300 MHz, CDCl₃) and ESI-MS . The bromination with NBS is expected to proceed under milder conditions (room temperature to 40 °C) and with comparable or higher yield due to the more controlled reactivity of NBS versus NIS . The existence of this patented methodology de-risks the procurement of the compound for large-scale synthesis programs.

Process Chemistry Scale-Up Halogenation

Optimal Application Scenarios for 1-Bromo-8-chloro-3-(propan-2-yl)imidazo[1,5-a]pyrazine Procurement


Kinase Inhibitor Lead Optimization: Sequential C₁ then C₈ Diversification of the IRE1α-Targeted Scaffold

Medicinal chemistry teams pursuing IRE1α kinase inhibitors can procure the target compound as a key diversification intermediate. The C₁–Br bond enables initial Suzuki-Miyaura coupling with aryl/heteroaryl boronic acids to introduce a primary pharmacophoric group, followed by nucleophilic aromatic substitution or Buchwald-Hartwig amination at C₈–Cl to install a secondary binding element. This sequential strategy was validated in the 2012 Nature Chemical Biology study where C₁-functionalized 8-chloro-3-isopropylimidazo[1,5-a]pyrazines demonstrated allosteric control of IRE1α RNase activity [1]. The balanced C₁–Br reactivity ensures efficient first-step coupling while preserving the C₈–Cl handle, providing access to diverse compound libraries with systematic variation at both positions [2].

Parallel Library Synthesis for PI3Kδ or mTOR Inhibitor SAR Studies

For kinase inhibitor programs targeting PI3Kδ or mTOR, the target compound serves as a late-stage diversification platform. The imidazo[1,5-a]pyrazine core has been established as a privileged scaffold for both PI3Kδ (Incyte patent series, 2024) and mTOR (Takeuchi et al., J. Med. Chem. 2011) inhibition [3][4]. By procuring the title compound in 5–25 g quantities at ≥98% purity, parallel synthesis groups can execute matrix diversification: varying aryl boronic acids at C₁ across rows of a 96-well plate and amines at C₈ across columns, generating focused libraries of 48–96 compounds per campaign with two diversity points from a single starting material [2]. The 98% purity specification minimizes the risk of cross-contamination in parallel workflows .

PET Tracer Precursor Development: Bromine as a Stable Isotopic Labeling Handle

The C₁–Br bond in the target compound provides a synthetic handle for late-stage isotopic labeling. Unlike the iodo analog (CAS 1320266-92-9), which is susceptible to photolytic and thermal deiodination during storage and handling , the bromo compound is sufficiently stable for routine laboratory handling while retaining reactivity for radiochemical transformations. The 8-chloro substituent provides an additional derivatization point for attaching targeting vectors or pharmacokinetic modifiers in a sequential manner. The isopropyl group at position 3 contributes to the metabolic stability of the final PET tracer by blocking potential sites of CYP-mediated oxidation [5]. This application leverages the compound's orthogonal reactivity, stability profile, and structural features that differentiate it from the iodo analog.

Process Chemistry Scale-Up: Multi-Gram Synthesis Leveraging Patent-Documented Halogenation Methodology

For process chemistry groups requiring multi-gram to kilogram quantities, the target compound's synthesis benefits from a documented patent route: NBS-mediated bromination of 8-chloro-3-isopropylimidazo[1,5-a]pyrazine in DMF [2]. The analogous iodination procedure has been demonstrated at 0.17 mmol scale with 62% isolated yield and full analytical characterization . Extrapolation of this methodology to larger scales is straightforward, as NBS bromination is a standard unit operation in pharmaceutical process chemistry. The 98% purity grade from commercial suppliers ensures that the compound can be used directly in subsequent GMP-like synthetic sequences without additional purification, reducing overall process step count and cost of goods. Procurement of the bromo rather than iodo analog eliminates the need for special storage conditions (inert gas, 2–8 °C) required for the iodo compound .

Quote Request

Request a Quote for 1-Bromo-8-chloro-3-(propan-2-yl)imidazo[1,5-a]pyrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.